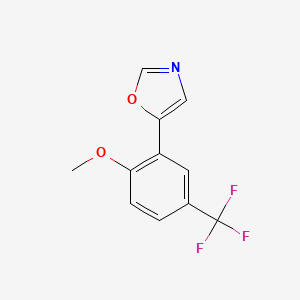

5-(2-methoxy-5-(trifluoromethyl)phenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[2-methoxy-5-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-16-9-3-2-7(11(12,13)14)4-8(9)10-5-15-6-17-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRZCFYROGTUHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profile of 5 2 Methoxy 5 Trifluoromethyl Phenyl Oxazole

Mechanistic Investigations of Oxazole (B20620) Ring-Forming Reactions

The formation of the oxazole ring is a cornerstone of the synthesis of 5-(2-methoxy-5-(trifluoromethyl)phenyl)oxazole. Various synthetic strategies can be employed, each with its own distinct reaction mechanism.

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. libretexts.org In the context of oxazole synthesis, [4+2] cycloadditions, such as the Diels-Alder reaction, and 1,3-dipolar cycloadditions are particularly relevant. While specific studies on this compound are not prevalent, the general mechanisms can be inferred. For instance, a 1,3-dipolar cycloaddition could involve the reaction of a nitrile oxide with an alkyne. nih.gov The regioselectivity of such reactions is often dictated by both steric and electronic factors, where the substituents on the dipole and dipolarophile guide the orientation of the addition.

| Reaction Type | Reactants | Key Features |

| Diels-Alder | Diene and Dienophile | Forms a six-membered ring; stereospecific. |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole and Dipolarophile | Forms a five-membered ring; often highly regioselective. libretexts.org |

Oxidative cyclization offers another efficient route to the oxazole core. This process typically involves the cyclization of a precursor molecule, such as an N-allyl benzamide, in the presence of an oxidizing agent. chemrxiv.org The mechanism is thought to proceed through an initial oxidation of the nitrogen or a double bond, followed by an intramolecular nucleophilic attack to form the heterocyclic ring. nih.gov The choice of oxidant and reaction conditions can significantly influence the efficiency and selectivity of the cyclization. For precursors to this compound, the electronic nature of the substituted phenyl ring would play a role in the facility of the cyclization step.

Direct C-H arylation of oxazoles represents a modern and atom-economical approach to introduce the 2-methoxy-5-(trifluoromethyl)phenyl substituent. These reactions can proceed through radical-chain pathways. acs.orgacs.org A common mechanism involves the generation of an aryl radical from an aryl halide or another precursor. This radical then adds to the C2 position of the oxazole ring, which is often the most electrophilic site. The resulting radical intermediate is then oxidized to the final product, regenerating the radical chain carrier. The use of a base and a transition metal catalyst or a photoredox catalyst is often necessary to facilitate the generation of the aryl radical and the subsequent steps of the catalytic cycle. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Core

The oxazole ring itself can undergo substitution reactions, although its aromaticity is less pronounced than that of benzene (B151609). The electron-deficient nature of the ring, due to the presence of two heteroatoms, generally makes it more susceptible to nucleophilic attack than electrophilic attack. Electrophilic substitution, if it occurs, is most likely to happen at the C4 or C5 position, depending on the substituents present. However, for 5-substituted oxazoles, the primary site for electrophilic attack would be the C4 position.

Conversely, nucleophilic aromatic substitution (SNAr) is more feasible, particularly if a good leaving group is present on the ring. The presence of electron-withdrawing groups on the phenyl substituent would further activate the oxazole ring towards nucleophilic attack.

Reactivity of the Phenyl Substituent and its Methoxy (B1213986) and Trifluoromethyl Groups

The reactivity of the phenyl ring in this compound is significantly influenced by the attached methoxy and trifluoromethyl groups. These substituents dictate the regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring.

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, primarily exerting a negative inductive effect (-I). nih.govresearchgate.net This effect deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. wikipedia.org

In contrast, the methoxy (-OCH3) group is an activating group. While it has a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, its strong electron-donating resonance effect (+M) dominates. minia.edu.eg This resonance effect increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack at these positions.

The interplay of these two groups on the same phenyl ring in this compound leads to a complex reactivity pattern. The activating, ortho,para-directing methoxy group and the deactivating, meta-directing trifluoromethyl group will collectively influence the position of any further substitution on the phenyl ring.

Below is a table summarizing the Hammett constants for these substituents, which quantify their electronic effects. A positive σ value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect. stenutz.euwikipedia.org

| Substituent | σm | σp | Electronic Effect |

| -OCH3 | 0.12 | -0.27 | Donating (Resonance) > Withdrawing (Inductive) |

| -CF3 | 0.43 | 0.54 | Strongly Withdrawing (Inductive) |

Ring-Opening and Rearrangement Reactions of Oxazole Derivatives

The reactivity of the oxazole ring in "this compound" is significantly influenced by the electronic properties of its substituents. The presence of a trifluoromethyl group, a strong electron-withdrawing group, and a methoxy group, an electron-donating group, on the phenyl ring at the 5-position dictates the susceptibility of the oxazole moiety to various chemical transformations. While specific experimental data on the ring-opening and rearrangement reactions of this particular compound are not extensively documented in the literature, its reactivity profile can be inferred from the well-established chemistry of other substituted oxazoles.

Oxazole rings are known to undergo cleavage under different conditions, including oxidation, reduction, and reactions with nucleophiles. pharmaguideline.com They can also participate in rearrangement reactions, such as the Cornforth rearrangement for 4-acyloxazoles and various photochemical rearrangements. wikipedia.orgnih.gov

Nucleophilic Attack and Ring Cleavage

The oxazole ring, particularly when substituted with electron-withdrawing groups, can be susceptible to nucleophilic attack. The most electron-deficient carbon atom in the oxazole ring is typically the C2 position, making it the primary site for nucleophilic attack. pharmaguideline.com In the case of this compound, the strong electron-withdrawing nature of the trifluoromethyl group on the phenyl ring can further decrease the electron density of the oxazole ring, potentially enhancing its reactivity towards nucleophiles.

While nucleophilic substitution at the oxazole ring is rare, nucleophilic attack often leads to ring cleavage. pharmaguideline.com For instance, treatment of oxazoles with strong nucleophiles like ammonia (B1221849) or formamide (B127407) can result in ring opening and subsequent rearrangement to form imidazoles. pharmaguideline.com Similarly, metallation at the C2 position with organolithium reagents can lead to unstable 2-lithio-oxazoles that readily undergo ring opening to form open-chain isocyanides. pharmaguideline.com

The general mechanism for nucleophile-induced ring opening is depicted in the table below.

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack at the C2 position of the oxazole ring. | Tetrahedral intermediate |

| 2 | Cleavage of the C2-O1 bond, leading to ring opening. | Open-chain intermediate |

| 3 | Subsequent reaction (e.g., protonation, rearrangement) to form the final product. | Varies depending on the nucleophile and reaction conditions. |

This is an interactive data table. Users can sort and filter the data as needed.

Oxidative Ring Opening

Oxidizing agents can also induce the ring opening of oxazoles. pharmaguideline.com Reagents such as cold potassium permanganate, chromic acid, and ozone have been reported to cleave the oxazole ring. pharmaguideline.com The oxidation typically occurs at the C4-C5 double bond. tandfonline.com The presence of the bulky and electronically complex 5-(2-methoxy-5-(trifluoromethyl)phenyl) substituent may influence the regioselectivity of the oxidative attack. For instance, a study on the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) resulted in the formation of the corresponding imide and benzoic acid, indicating cleavage of the oxazole ring. wikipedia.org

Reductive Ring Opening

Reduction of the oxazole ring can also lead to ring cleavage. While catalytic hydrogenation may reduce the double bonds to form oxazolines or oxazolidines, stronger reducing agents or specific reaction conditions can result in the fragmentation of the ring system. tandfonline.com For example, reduction with a nickel and aluminum alloy in aqueous potassium hydroxide (B78521) has been shown to cause ring opening of oxazoles. tandfonline.com

Rearrangement Reactions

While the Cornforth rearrangement is specific to 4-acyloxazoles, other rearrangement reactions of oxazoles are known, particularly under photochemical conditions. wikipedia.orgacs.org Irradiation of oxazoles can lead to isomerization and rearrangement to other heterocyclic systems. tandfonline.com The specific pathway of these photochemical rearrangements is dependent on the substitution pattern of the oxazole ring. While no specific photochemical studies on this compound have been found, it is plausible that this compound could undergo skeletal rearrangements upon UV irradiation, potentially leading to the formation of isomeric structures.

The table below summarizes the potential ring-opening and rearrangement reactions of oxazole derivatives based on existing literature.

| Reaction Type | Reagents/Conditions | Expected Outcome for an Oxazole Derivative | Reference |

| Nucleophilic Ring Opening | Ammonia/Formamide | Ring cleavage and rearrangement to an imidazole. | pharmaguideline.com |

| Metallation-induced Ring Opening | Organolithium reagents | Formation of an open-chain isocyanide. | pharmaguideline.com |

| Oxidative Ring Opening | KMnO4, CrO3, O3, CAN | Cleavage of the C4-C5 bond leading to various fragmentation products. | pharmaguideline.comwikipedia.orgtandfonline.com |

| Reductive Ring Opening | Ni/Al alloy in aq. KOH | Cleavage of the ring to form open-chain products. | tandfonline.com |

| Photochemical Rearrangement | UV irradiation | Isomerization and rearrangement to other heterocyclic structures. | nih.govtandfonline.comacs.org |

This is an interactive data table. Users can sort and filter the data as needed.

Spectroscopic and Structural Characterization of 5 2 Methoxy 5 Trifluoromethyl Phenyl Oxazole

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Detailed mass spectrometry data, including the molecular ion peak (M⁺) that confirms the molecular weight of the compound, and the m/z values of major fragment ions, would be needed. This information helps in confirming the molecular formula and provides clues about the compound's structure and bonding.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

The IR and Raman spectra would show characteristic absorption or scattering bands corresponding to the vibrational frequencies of the functional groups present in the molecule. Key vibrations would include C-H stretching of the aromatic and methoxy (B1213986) groups, C=N and C=C stretching of the oxazole (B20620) and phenyl rings, C-O stretching of the ether and oxazole ring, and the strong vibrations associated with the C-F bonds of the trifluoromethyl group.

X-ray Crystallography for Solid-State Structure Determination (Applicable to Derivatives and Analogues)

While the prompt allowed for data on derivatives and analogues, no specific X-ray crystallographic studies for closely related derivatives of 5-(2-methoxy-5-(trifluoromethyl)phenyl)oxazole that would provide definitive information about its solid-state conformation, bond lengths, and bond angles were identified.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations form the basis for understanding the molecule's stability, spectroscopic properties, and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. irjweb.com By applying functionals such as B3LYP with a suitable basis set like 6-311G++, the optimized molecular geometry, representing the lowest energy conformation, can be accurately predicted. irjweb.comafricanjournalofbiomedicalresearch.com

For 5-(2-methoxy-5-(trifluoromethyl)phenyl)oxazole, DFT calculations would determine key geometric parameters. The planarity of the oxazole (B20620) ring and the dihedral angle between the phenyl and oxazole rings are of particular interest. In similar substituted phenyl-oxazole systems, this dihedral angle is often small, suggesting a nearly planar conformation that facilitates electronic communication between the two ring systems. ejournal.by The methoxy (B1213986) and trifluoromethyl groups attached to the phenyl ring will influence the local geometry. A DFT optimization would provide precise values for bond lengths, bond angles, and dihedral angles, offering a complete three-dimensional picture of the molecule's most stable state.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (Ring-Ring) | Bond length between Phenyl C and Oxazole C | ~1.48 Å |

| C-O (Oxazole) | Average bond length of C-O in oxazole ring | ~1.36 Å |

| C=N (Oxazole) | Bond length of C=N in oxazole ring | ~1.31 Å |

| Dihedral Angle | Torsion angle between Phenyl and Oxazole rings | 10° - 25° |

| C-CF3 | Bond length between Phenyl C and CF3 group | ~1.49 Å |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.comyoutube.com

In this compound, the electronic nature of the substituents is expected to significantly influence the FMOs.

HOMO: The electron-donating methoxy (-OCH3) group increases the electron density of the phenyl ring, which would likely lead to the HOMO being primarily localized on the methoxy-phenyl moiety. This would also raise the energy of the HOMO, making the molecule a better electron donor compared to an unsubstituted analog.

LUMO: The strongly electron-withdrawing trifluoromethyl (-CF3) group pulls electron density away from the ring system. This effect would lower the energy of the LUMO, making the molecule a better electron acceptor. nih.gov

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. The combined effect of the electron-donating and electron-withdrawing groups is expected to decrease the HOMO-LUMO gap, suggesting a molecule that is more reactive and susceptible to electronic excitation. nih.gov

| Property | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 to -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 to -2.3 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.7 to 4.1 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Chemical Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. vph-institute.org These simulations provide valuable insights into conformational flexibility and the nature of intermolecular interactions that govern how molecules behave in a condensed phase or in solution. ajchem-a.com

For this compound, a key area of flexibility is the rotation around the single bond connecting the phenyl and oxazole rings. An MD simulation could map the potential energy surface for this rotation, identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can elucidate the specific intermolecular forces at play. The structure of this compound suggests several possible interactions:

π-π Stacking: The aromatic phenyl and oxazole rings can stack on top of each other, a common stabilizing interaction in aromatic systems.

Dipole-Dipole Interactions: The polar C-F, C-O, and C-N bonds create a significant molecular dipole moment, leading to strong electrostatic interactions between molecules.

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen and nitrogen atoms in the oxazole ring can act as hydrogen bond acceptors in the presence of protic solvents or other suitable molecules.

These interactions, collectively, dictate the molecule's solubility, crystal packing, and interactions with biological targets. irjweb.com

Structure-Property Relationship Studies Focused on Chemical Properties

The two substituents on the phenyl ring, methoxy (-OCH3) and trifluoromethyl (-CF3), have opposing electronic effects that create a "push-pull" system and dramatically alter the electronic landscape of the molecule.

Methoxy Group (-OCH3): This group is electron-donating primarily through resonance (+M effect), where the oxygen lone pairs delocalize into the phenyl ring. This increases the electron density on the ring, especially at the ortho and para positions relative to the methoxy group. nih.gov

Trifluoromethyl Group (-CF3): This group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms, which pull electron density away from the ring through a strong inductive effect (-I effect). rsc.org

This electronic push-pull dynamic polarizes the molecule, significantly affecting its dipole moment, reactivity, and aromatic character. The distribution of charge can be visualized using a Molecular Electrostatic Potential (MEP) map, which would show regions of negative potential (electron-rich, nucleophilic sites) around the methoxy oxygen and oxazole heteroatoms, and regions of positive potential (electron-poor, electrophilic sites). irjweb.comafricanjournalofbiomedicalresearch.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Hammett Constant (σp) |

|---|---|---|---|---|

| -OCH3 | Withdrawing (-I) | Donating (+M) | Electron Donating | -0.27 |

| -CF3 | Strongly Withdrawing (-I) | None | Electron Withdrawing | +0.54 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into mechanisms that are often difficult to probe experimentally. mdpi.com Using DFT, researchers can map the potential energy surface of a reaction, identifying the reactants, products, and any intermediates.

A crucial aspect of this modeling is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter that governs the rate of the reaction.

For this compound, this methodology could be applied to study various processes:

Synthesis: Modeling the final steps of its synthesis, such as the cyclization reaction to form the oxazole ring, could reveal the detailed mechanism and identify potential bottlenecks or side reactions.

Reactivity: Investigating potential reactions, like electrophilic aromatic substitution on the electron-rich phenyl ring, would involve calculating the activation energies for substitution at different positions to predict regioselectivity.

By characterizing the geometry and energy of transition states, a complete, dynamic picture of the molecule's chemical transformations can be developed. nih.gov

Advanced Applications of 5 2 Methoxy 5 Trifluoromethyl Phenyl Oxazole in Chemical Science

Role as Building Blocks and Precursors in Complex Organic Synthesis

The oxazole (B20620) ring is a versatile scaffold in organic synthesis, and its derivatives are pivotal intermediates in the construction of more complex molecular architectures. The specific substitution pattern of 5-(2-methoxy-5-(trifluoromethyl)phenyl)oxazole offers several reactive sites that can be exploited for further chemical transformations. The presence of the methoxy (B1213986) group, the trifluoromethyl group, and the oxazole ring itself provides a platform for a variety of coupling reactions and functional group interconversions.

Table 1: Potential Synthetic Transformations Utilizing this compound

| Reaction Type | Potential Outcome |

| Diels-Alder Reaction | Formation of substituted pyridines |

| C-H Arylation | Introduction of additional aryl groups |

| Cross-Coupling Reactions | Formation of new C-C, C-N, or C-O bonds |

| Nucleophilic Aromatic Substitution | Modification of the phenyl ring |

Applications in Catalysis: Design of Oxazole-Based Ligands and Coordination Chemistry

The nitrogen atom of the oxazole ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property is the basis for the design of oxazole-based ligands for catalysis. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by the substituents on the oxazole and phenyl rings. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the phenyl ring of the target compound create a unique electronic environment that can influence the stability and reactivity of its metal complexes.

A study on copper(I) complexes with a Schiff-base ligand derived from a similar 2-methoxy-5-(trifluoromethyl)phenyl moiety demonstrated the significant impact of ancillary ligands on the catalytic properties of the resulting complexes in amination reactions. researchgate.net This highlights the potential of ligands incorporating the this compound scaffold to form catalytically active metal complexes. The design of polydentate ligands, which can bind to a metal center through multiple coordination sites, is a key strategy in the development of highly efficient and selective catalysts. researchgate.net While specific catalytic applications of ligands derived directly from this compound are yet to be widely reported, the foundational principles of coordination chemistry and ligand design suggest a promising avenue for future research. nih.govresearchgate.net

Table 2: Potential Metal Complexes and Catalytic Applications

| Metal | Potential Ligand Type | Potential Catalytic Application |

| Copper(I) | Monodentate or Bidentate | C-N and C-O cross-coupling reactions |

| Palladium(II) | Bidentate (e.g., with a phosphine) | C-C cross-coupling reactions (e.g., Suzuki, Heck) |

| Rhodium(I) | Chiral Bidentate | Asymmetric hydrogenation |

| Iridium(III) | Tridentate | C-H activation |

Integration into Materials Science and Engineering

The unique electronic and photophysical properties of aromatic heterocyclic compounds make them attractive candidates for applications in materials science. The this compound scaffold, with its combination of an electron-rich methoxy group and an electron-poor trifluoromethyl group, suggests the potential for interesting optical and electronic behavior.

Development of Oxazole-Based Polymers and Advanced Materials

The incorporation of specific organic moieties into polymer backbones can lead to materials with tailored properties. While the direct polymerization of this compound has not been reported, its structure suggests it could be used as a monomer or as a pendant group in polymer synthesis. The trifluoromethyl group is known to enhance the solubility, thermal stability, and electrochemical properties of polymers. researchgate.net Research on polymers containing trifluoromethylphenyl groups has shown their potential in applications such as organic solar cells, where they can influence intermolecular interactions and charge transport properties. researchgate.net

Fluorescent Dyes and Luminescent Materials for Optoelectronic Applications

Many oxazole derivatives are known to exhibit fluorescence. The photophysical properties of such compounds, including their absorption and emission wavelengths, are highly dependent on the nature and position of the substituents on the oxazole and any attached aromatic rings. nih.gov The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups on the phenyl ring of this compound suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation, which can lead to interesting fluorescence properties, including solvatochromism. nih.gov

Studies on structurally related compounds, such as 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine and its metal complexes, have demonstrated strong luminescent emission. mdpi.com While the specific photophysical properties of this compound need to be experimentally determined, the general characteristics of similar fluorophores suggest its potential use in the development of fluorescent probes and luminescent materials for optoelectronic devices. nih.govresearchgate.net

Table 3: Predicted Photophysical Properties and Potential Applications

| Property | Predicted Characteristic | Potential Application |

| Absorption | UV-Vis region | Organic light-emitting diodes (OLEDs) |

| Emission | Blue-green region (potential) | Fluorescent probes, OLEDs |

| Solvatochromism | Likely due to ICT | Environmental sensors |

| Quantum Yield | Moderate to high (potential) | Bio-imaging, solid-state lighting |

Chemical Aspects in Agrochemical Development (e.g., as Chemical Components)

The presence of fluorine, and particularly the trifluoromethyl group, is a common feature in modern agrochemicals. researchgate.netnih.gov The trifluoromethyl group can significantly enhance the biological activity of a molecule by increasing its metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors. researchgate.netccspublishing.org.cn The this compound scaffold contains both a trifluoromethyl group and a heterocyclic ring, both of which are prevalent in active agrochemical ingredients. nih.govjuniperpublishers.com

For instance, many successful herbicides, fungicides, and insecticides incorporate trifluoromethylphenyl moieties. semanticscholar.orgresearchgate.net The oxazole ring itself is also found in biologically active compounds. nih.gov While there are no commercially available pesticides that are explicitly this compound, its structural components are present in various agrochemicals. A series of novel diamide (B1670390) compounds containing polyfluoro-substituted phenyl groups have been synthesized and shown to exhibit fungicidal and insecticidal activities. nih.gov Similarly, certain 5-arylmethoxy phenylpyrazole derivatives have demonstrated good herbicidal activity. researchgate.net These examples underscore the potential of the this compound core as a key chemical component in the design and synthesis of new agrochemicals.

Table 4: Structural Features of this compound Relevant to Agrochemicals

| Structural Feature | Potential Contribution to Bioactivity |

| Trifluoromethyl Group | Increased lipophilicity, metabolic stability, and target binding |

| Methoxy Group | Can influence metabolic pathways and target interactions |

| Oxazole Ring | A stable heterocyclic core found in bioactive molecules |

| Phenyl Ring | Provides a scaffold for substituent attachment and influences overall shape |

Corrosion Inhibition Mechanisms on Metal Surfaces: A Chemical Interaction Perspective

Organic compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals, particularly steel in acidic environments. These molecules can adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. The efficiency of a corrosion inhibitor is related to its ability to donate electrons to the vacant d-orbitals of the metal and to accept electrons from the metal.

The proposed mechanism for the corrosion inhibition of this compound would involve the adsorption of the molecule onto the metal surface. The lone pair of electrons on the nitrogen and oxygen atoms of the oxazole ring, as well as the π-electrons of the aromatic system, can interact with the vacant d-orbitals of iron atoms on the steel surface. This interaction leads to the formation of a protective film that isolates the metal from the corrosive environment. The presence of the methoxy and trifluoromethyl groups would modulate the electron density of the molecule, thereby influencing its adsorption characteristics and inhibition efficiency. researchgate.netresearchgate.net Quantum chemical studies on similar inhibitors have shown a correlation between molecular properties such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and their inhibition efficiency. wojast.org.ng

Table 5: Postulated Interactions in Corrosion Inhibition by this compound

| Molecular Feature | Type of Interaction with Metal Surface |

| Oxazole Nitrogen | Coordinate bonding (chemisorption) |

| Oxazole Oxygen | Coordinate bonding (chemisorption) |

| Phenyl Ring π-electrons | π-d orbital interaction (chemisorption) |

| Polar Functional Groups | Electrostatic interactions (physisorption) |

Supramamolecular Chemistry and Non-covalent Interactions involving Oxazole Moieties

The field of supramolecular chemistry investigates the assembly of molecules into larger, ordered structures through non-covalent interactions. fortunejournals.com For this compound, the specific arrangement of its functional groups—the oxazole ring, the methoxy-substituted phenyl ring, and the trifluoromethyl group—creates a unique electronic and steric profile that dictates its behavior in the solid state and in solution. The study of these interactions is crucial for crystal engineering, materials science, and the rational design of molecules with specific physicochemical properties. Oxazole-containing compounds are known to engage with various receptors and enzymes in biological systems, largely through a network of non-covalent bonds. researchgate.nettandfonline.com

The structural architecture of this compound allows for a variety of non-covalent interactions that can direct its self-assembly into well-defined supramolecular structures. These interactions are primarily driven by the electronic characteristics of the oxazole heterocycle and the influential phenyl substituents.

Key potential interactions include:

Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors (like O-H or N-H), the nitrogen atom of the oxazole ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. Weak C-H···N and C-H···O hydrogen bonds, involving activated C-H groups on the phenyl or oxazole rings, are expected to play a significant role in stabilizing the crystal lattice. Research on similar heterocyclic structures confirms the importance of such weak hydrogen bonds in crystal packing. nih.gov

π-π Stacking Interactions: The aromatic nature of both the oxazole and the phenyl rings facilitates π-π stacking. The electron-rich methoxy-substituted phenyl ring can interact with the electron-deficient regions of adjacent rings. The trifluoromethyl group, being strongly electron-withdrawing, significantly modulates the electron density of the phenyl ring, influencing the geometry and strength of these stacking interactions. Studies on similar phenyl-substituted heterocyclic systems have demonstrated that π-π stacking is a critical force in their supramolecular assembly. nih.gov

The interplay of these varied non-covalent forces leads to the formation of complex and stable three-dimensional networks. The precise nature of the resulting supramolecular architecture is a delicate balance between the strengths, directionality, and steric requirements of each interaction.

Detailed Research Findings

While specific crystallographic studies for this compound are not extensively detailed in the literature, analysis of analogous structures provides significant insight. For instance, crystal structure analyses of phenyl-substituted isoxazoles reveal the formation of centrosymmetric dimers through C-H···π interactions, where a hydrogen atom from a phenyl ring interacts with the π-system of an adjacent phenyl ring. researchgate.net

Furthermore, research on trifluoromethyl-substituted pyrazole (B372694) and xanthene derivatives highlights the structure-directing role of the CF₃ group. nih.govnih.gov These studies show that C-H···F interactions and F···F contacts are common motifs that guide molecular packing. The methoxy group is also known to influence crystal packing, often participating in C-H···O hydrogen bonds and affecting the planarity between the phenyl ring and the attached heterocyclic moiety.

The combination of a π-donating methoxy group and a powerful π-withdrawing trifluoromethyl group on the same phenyl ring creates a significant dipole moment. This electronic push-pull effect enhances the potential for dipole-dipole interactions and influences how the molecules arrange themselves to minimize electrostatic repulsion and maximize attraction. Theoretical studies using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are often employed to visualize and quantify these weak interactions, confirming their role in stabilizing supramolecular assemblies. mdpi.comrsc.orgrsc.org

The following table summarizes the potential non-covalent interactions and the molecular moieties involved in the supramolecular assembly of this compound, based on established principles from related compounds.

Table 1: Potential Non-covalent Interactions in Crystalline this compound

| Interaction Type | Donor Moiety | Acceptor Moiety | Expected Role in Supramolecular Structure |

| Hydrogen Bond | Aromatic C-H | Oxazole Nitrogen | Formation of linear chains or dimeric motifs |

| Hydrogen Bond | Aromatic C-H | Methoxy Oxygen | Stabilization of molecular layers |

| Hydrogen Bond | Aromatic C-H | Trifluoromethyl Fluorine | Directional control and lattice stabilization |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Formation of stacked columnar structures |

| π-π Stacking | Phenyl Ring | Oxazole Ring | Interlinking of heterocyclic and aromatic systems |

| Dipole-Dipole | Methoxy/CF₃ substituted Phenyl | Methoxy/CF₃ substituted Phenyl | Orientation of molecules for electrostatic balance |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes for Substituted Oxazoles

The pursuit of environmentally benign and economically viable synthetic methods is a cornerstone of modern chemical research. For substituted oxazoles, future efforts will likely concentrate on the development of novel synthetic strategies that adhere to the principles of green chemistry. This includes the use of non-precious metal catalysts, solvent-free reaction conditions, and the utilization of renewable starting materials. nih.gov

Recent advancements have highlighted the potential of innovative approaches such as:

Photoredox Catalysis : Visible-light-mediated reactions offer a mild and sustainable alternative to traditional methods. organic-chemistry.org For instance, a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines has been developed for the preparation of substituted oxazoles without the need for transition-metal catalysts or peroxides. organic-chemistry.org

Electrochemical Synthesis : This technique can provide a powerful and environmentally friendly tool for constructing the oxazole (B20620) ring.

Multicomponent Reactions : One-pot syntheses that combine three or more reactants, such as the Ugi reaction, are highly atom-economical and can generate complex oxazole structures in a single step. researchgate.net

Flow Chemistry : Continuous flow reactors can offer improved safety, efficiency, and scalability for oxazole synthesis.

The classic Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), continues to be a valuable tool for preparing 5-substituted oxazoles. mdpi.comnih.gov Future research may focus on developing more sustainable variations of this reaction, for example, by using recyclable catalysts or solvent systems. nih.gov

Development of Advanced Catalytic Systems for Highly Selective Functionalization

The precise and selective functionalization of the oxazole ring is crucial for accessing a diverse range of derivatives with tailored properties. While significant progress has been made in the direct C-H arylation of oxazoles, challenges related to regioselectivity, catalyst loading, and substrate scope remain. thieme-connect.com

Future research will likely focus on the design and development of novel catalytic systems that offer enhanced selectivity and efficiency. Key areas of interest include:

Dual Catalysis : The combination of two distinct catalytic cycles, such as a Pd/Cu co-catalyst system, has shown promise in achieving selective C-2 arylation of azoles. thieme-connect.com

Ligand Design : The development of new phosphine (B1218219) ligands can enable control over the regioselectivity of palladium-catalyzed C-H functionalization, allowing for selective arylation at either the C-2 or C-5 position of the oxazole ring. nih.gov

Earth-Abundant Metal Catalysis : The use of catalysts based on iron, copper, or nickel presents a more sustainable and cost-effective alternative to precious metal catalysts like palladium and rhodium.

Biocatalysis : The application of enzymes for the selective functionalization of oxazoles could offer unparalleled levels of selectivity under mild reaction conditions.

The development of catalytic systems that can tolerate a wide range of functional groups is also a critical area of future research, as this will enable the late-stage functionalization of complex molecules containing the oxazole motif.

In-depth Mechanistic Studies of Unconventional Oxazole Reactivity

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. While the general reactivity of oxazoles is well-established, there are still aspects of their behavior that are not fully understood, particularly in unconventional reactions. pharmaguideline.com

Future research will likely employ a combination of experimental and computational techniques to elucidate the mechanisms of these reactions. This could include:

Kinetic Studies : Detailed kinetic analysis can provide valuable insights into the rate-determining steps of a reaction and the nature of the transition states involved.

In-situ Spectroscopy : Techniques such as NMR and IR spectroscopy can be used to monitor the progress of a reaction in real-time and identify reactive intermediates.

Isotope Labeling Studies : The use of isotopically labeled starting materials can help to trace the path of atoms throughout a reaction and distinguish between different mechanistic pathways.

Computational Modeling : Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. nih.gov

For example, a deeper understanding of the factors that govern the regioselectivity of electrophilic and nucleophilic substitution reactions on the oxazole ring could lead to the development of more predictable and selective functionalization methods. pharmaguideline.comwikipedia.org

Integration of Advanced Computational Chemistry for Predictive Synthesis and Design

Computational chemistry is becoming an increasingly powerful tool in the design and development of new synthetic methods and molecules. nih.gov In the context of oxazole chemistry, computational approaches can be used to:

Predict Reaction Outcomes : Machine learning algorithms can be trained on large datasets of known reactions to predict the products of new reactions with a high degree of accuracy. nih.gov

Design Novel Catalysts : Computational screening can be used to identify promising new catalyst structures with enhanced activity and selectivity.

Elucidate Reaction Mechanisms : As mentioned previously, computational modeling can provide detailed insights into the mechanisms of complex reactions. nih.gov

Predict Physicochemical Properties : The ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of new oxazole derivatives can be predicted using computational models, which can help to guide the design of new drug candidates. jcchems.com

The integration of computational chemistry with experimental work has the potential to significantly accelerate the pace of research in oxazole chemistry. By providing a deeper understanding of the underlying principles that govern the reactivity and properties of these molecules, computational methods can help to guide the design of more efficient and effective synthetic strategies.

Expansion of Chemical Applications in Emerging Fields (excluding prohibited areas)

The unique chemical and physical properties of oxazole derivatives make them attractive candidates for a wide range of applications. While their use in medicinal chemistry is well-established, there is growing interest in exploring their potential in other emerging fields. nih.govtandfonline.com

Future research could focus on the development of oxazole-based materials for applications in:

Materials Science : The incorporation of oxazole units into polymers and other materials can impart desirable properties such as thermal stability, fluorescence, and charge transport capabilities.

Organic Electronics : Oxazole-containing compounds have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Supramolecular Chemistry : The ability of oxazoles to participate in non-covalent interactions makes them useful building blocks for the construction of complex supramolecular architectures. chemrxiv.org

Chemical Sensing : The fluorescence properties of some oxazole derivatives could be exploited for the development of chemical sensors for the detection of ions and small molecules.

The continued exploration of the chemical space around the oxazole scaffold is likely to uncover new and exciting applications for this versatile class of heterocyclic compounds.

Q & A

Q. What experimental controls are critical when evaluating the compound’s stability under varying pH or temperature?

- Methodology : Use accelerated stability studies (ICH guidelines) with HPLC monitoring. For hydrolytic stability, compare degradation rates in buffered solutions (pH 1–13). Thermo-gravimetric analysis (TGA) identifies decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.